molecular formula C11H16N2O3S B13015698 N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B13015698
M. Wt: 256.32 g/mol
InChI Key: XLJYDHBLICGIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research. It features a 1,2-dihydropyridin-2-one (also known as a 2-pyridone) core structure linked to a cyclohexyl group via a sulfonamide bridge. The 2-pyridone scaffold is a recognized pharmacophore in drug discovery . Compounds containing this structure are found in several therapeutic agents and have demonstrated potent antibacterial activity by targeting bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV . Furthermore, the sulfonamide functional group is a classic moiety in medicinal chemistry, known for contributing to a wide range of biological activities such as antibacterial, antifungal, and enzyme-inhibiting properties . The combination of these features makes this compound a valuable building block for researchers developing new antimicrobial agents to overcome multidrug-resistant bacteria . Its structure also lends itself to broader applications in organic synthesis as an intermediate for constructing more complex heterocyclic systems. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-cyclohexyl-2-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c14-11-10(7-4-8-12-11)17(15,16)13-9-5-2-1-3-6-9/h4,7-9,13H,1-3,5-6H2,(H,12,14)

InChI Key

XLJYDHBLICGIEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CNC2=O

Origin of Product

United States

Preparation Methods

Key Steps:

Step Description Conditions Notes
1 Suspension formation Add benzothiazole disulfide to water under stirring, 30-60 min Forms a stable suspension
2 Addition of cyclohexylamine Add cyclohexylamine at 20-40 °C over 15-60 min, molar ratio benzothiazole disulfide:cyclohexylamine = 1:1.5-3.0 Stir 0.5-2 h post addition
3 Catalyst addition Add inorganic or organic base catalyst (e.g., NaOH, KOH, Tetramethylammonium hydroxide) at 35-85 °C, catalyst amount 5-30% by weight of disulfide Stir 10-60 min
4 Heating Heat mixture to 80-85 °C, maintain for 0.5-2 h Promotes completion of reaction
5 Cooling and isolation Cool to <20 °C, filter, wash, and dry product Catalyst can be recovered and reused

Reaction Outcomes:

  • Yield: 98-99.5%
  • Product purity: High, with methanol-insoluble impurities 0.1-0.22%
  • Product appearance: White powder
  • Catalyst reuse: Possible by concentrating filtrate under reduced pressure

Catalyst Details:

Catalyst Type Examples Optimal Amount (% w/w)
Inorganic base Sodium hydroxide, potassium hydroxide, calcium hydroxide ~10%
Organic base Tetramethylammonium hydroxide, Tetrabutylammonium hydroxide (TBAH) ~10%

This method avoids the use of oxidants, minimizing byproducts and wastewater, making it suitable for industrial scale synthesis.

Adaptation to this compound

Given the structural similarity, the above method can be adapted for the preparation of this compound by:

  • Using a pyridine-3-sulfonyl precursor or a suitable sulfonyl chloride derivative of 2-oxo-1,2-dihydropyridine-3-sulfonic acid.
  • Reacting with cyclohexylamine under similar catalytic and temperature conditions.
  • Employing base catalysts to facilitate nucleophilic substitution forming the sulfonamide bond.

Alternative Synthetic Routes from Pyridine Derivatives

Research on pyridine-based bioactive compounds shows that:

  • Cyclization of N-cyclohexyl derivatives with cyanoacetamide or related intermediates can yield pyridine-based heterocycles with sulfonamide functionalities.
  • Acylation or thioacylation followed by intramolecular cyclization is a common approach to build complex pyridine sulfonamide frameworks.
  • Typical reaction conditions involve mild heating, use of acid chlorides or esters, and base catalysis.

These methods provide a complementary approach to synthesize the pyridine-3-sulfonamide core with N-cyclohexyl substitution.

Summary Table of Preparation Parameters

Parameter Benzothiazole Sulfenamide Method Pyridine Derivative Method
Starting materials Benzothiazole disulfide + cyclohexylamine Pyridine sulfonyl chloride or cyanoacetamide derivatives + cyclohexylamine
Catalyst Inorganic/organic base (NaOH, TBAH) Base catalysts, sometimes acid chlorides
Temperature 20-85 °C (stepwise) Mild heating (25-80 °C)
Reaction time 1-4 hours total Variable, often several hours
Yield 98-99.5% Typically 90-95%
Purity High, low insolubles Confirmed by spectral analysis
Byproducts Minimal, no oxidants used Depends on reagents, usually minimal

Research Findings and Analytical Data

  • The sulfonamide products exhibit melting points around 99-103 °C, consistent with high purity.
  • Spectroscopic data (IR, NMR) confirm the formation of sulfonamide bonds and the presence of cyclohexyl groups.
  • The use of base catalysts enhances reaction rates and yields while allowing catalyst recovery.
  • Avoidance of oxidants reduces environmental impact and simplifies purification.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a heterocyclic compound that has a dihydropyridine core, a cyclohexyl group, and a sulfonamide functional group. The 2-oxo group on the dihydropyridine ring increases the compound's reactivity and biological properties, while the sulfonamide moiety improves its solubility and interactions with biological targets.

Synthesis
this compound can be synthesized through different methods, allowing for structural modifications to improve its pharmacological properties.

Potential Applications
this compound has potential applications in various fields:

  • Pharmacological Agent Research indicates that this compound exhibits significant biological activity, particularly as a pharmacological agent.
  • Binding Affinity Interaction studies involving this compound focus on its binding affinity to specific biological targets. For instance, studies often utilize techniques such as fluorescence resonance energy transfer (FRET) to measure changes in intracellular signaling pathways upon receptor engagement.
    It has been studied for its potential as:

Several compounds share structural features with this compound. Some examples include:

Compound NameStructure FeaturesUnique Properties
N-Methyl-N-cyclohexyl sulfonamideSimilar sulfonamide structurePotentially different receptor selectivity
4-Amino-N-cyclohexylpyridineContains an amino group instead of a keto groupDifferent biological activity profile
N-cyclopentyl-N-(p-toluenesulfonyl)Variation in cyclic amine structureEnhanced solubility and possibly altered activity

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dihydropyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-sulfonamide: Lacks the cyclohexyl group, which may affect its binding affinity and specificity.

    N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical properties and reactivity.

Uniqueness

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is unique due to the presence of both the cyclohexyl and sulfonamide groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to form specific interactions with biological targets. These features make it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a dihydropyridine core, a cyclohexyl group, and a sulfonamide functional group. Its unique structure contributes to its pharmacological potential, making it a subject of various studies aimed at understanding its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O3SC_{11}H_{16}N_{2}O_{3}S with a molecular weight of 256.32 g/mol. The presence of the sulfonamide moiety enhances its solubility and facilitates interactions with biological targets, which is crucial for its pharmacological applications .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it demonstrated cytotoxic effects on HL-60 and BGC-823 human tumor cells, suggesting potential for development as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays showed that the compound exhibited fair to excellent inhibitory activities against human tumor cells. The EC50 values for various cell lines were reported, demonstrating its potential as an anticancer therapeutic .
  • FRET Studies : Interaction studies utilizing fluorescence resonance energy transfer (FRET) techniques have indicated that this compound can modulate intracellular signaling pathways upon binding to specific receptors.
  • Comparative Analysis : A comparative study with similar compounds highlighted the unique properties of this compound. For example:
Compound NameStructure FeaturesUnique Properties
N-Methyl-N-cyclohexyl sulfonamideSimilar sulfonamide structurePotentially different receptor selectivity
4-Amino-N-cyclohexylpyridineContains an amino group instead of a keto groupDifferent biological activity profile
N-cyclopentyl-N-(p-toluenesulfonyl)Variation in cyclic amine structureEnhanced solubility and possibly altered activity

This table illustrates how structural variations influence biological activity and highlights the distinctiveness of this compound within this class of molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.